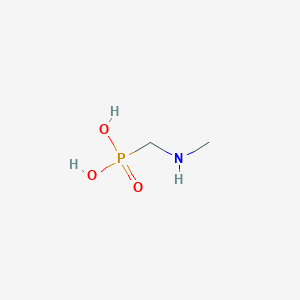

Methylaminomethylphosphonic acid

Descripción general

Descripción

Methylaminomethylphosphonic acid is an organophosphorus compound with the molecular formula CH₆NO₃P. It is a derivative of aminomethylphosphonic acid, characterized by the presence of a methyl group attached to the nitrogen atom. This compound is of significant interest due to its structural similarity to amino acids, where the carboxylic group is replaced by a phosphonic acid group. This unique structure imparts various chemical and biological properties to the compound .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Methylaminomethylphosphonic acid can be synthesized through several methods. One common approach involves the reaction of an N-substituted amide with paraformaldehyde in a low molecular weight carboxylic acid to form the N-methylol derivative. This intermediate is then reacted with phosphorus trichloride in excess low molecular weight carboxylic acid and heated to form the phosphonomethyl derivative. The final steps involve hydrolyzing the acid chloride and acid anhydride with water, distilling off the low-molecular weight carboxylic acid, and crystallizing the product using a low molecular weight alcohol .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for high yield and purity. The process operates at atmospheric pressures using conventional industrial equipment and inexpensive solvents, making it cost-effective. The final product is obtained as a pure crystalline substance .

Análisis De Reacciones Químicas

Types of Reactions: Methylaminomethylphosphonic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding phosphonic acids.

Reduction: Reduction reactions can convert it into different phosphine derivatives.

Substitution: It can participate in substitution reactions, where the phosphonic acid group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed under acidic or basic conditions.

Major Products: The major products formed from these reactions include various phosphonic acid derivatives, phosphine compounds, and substituted phosphonates .

Aplicaciones Científicas De Investigación

Environmental Applications

Biodegradation Studies

MAMPA is primarily recognized as a metabolite of glyphosate, the world's most widely used herbicide. Its presence in various environmental matrices (soil, water, and biota) makes it a crucial compound for studying the degradation pathways of glyphosate. Research indicates that MAMPA can be further broken down by microbial activity into less harmful substances, such as phosphoric acid and carbon dioxide .

Water Quality Monitoring

MAMPA is utilized in environmental monitoring to assess water quality. Its detection in wastewater treatment effluents highlights its role as an indicator of glyphosate contamination. Analytical methods employing high-performance liquid chromatography (HPLC) and electrochemical detection have been developed to quantify MAMPA levels in environmental samples .

| Application | Methodology | Findings |

|---|---|---|

| Biodegradation | Microbial assays | MAMPA degrades into phosphoric acid under microbial action. |

| Water Quality Monitoring | HPLC with electrochemical detection | Detected in wastewater at concentrations up to 10 μg/L. |

Agricultural Applications

Pesticide Efficacy Assessment

MAMPA serves as a significant marker for assessing the efficacy and environmental impact of glyphosate-based herbicides. Its measurement helps evaluate the residual effects of glyphosate applications on non-target organisms and ecosystems. Studies have shown that understanding MAMPA levels can inform better agricultural practices to mitigate ecological risks .

Case Study: Glyphosate Impact on Soil Microbiology

A study conducted in Brazilian soils assessed the impact of glyphosate and its metabolite MAMPA on microbial activity. The results indicated that while glyphosate application altered microbial communities, the presence of MAMPA was linked to shifts in microbial diversity and function .

Health Research Applications

Toxicological Studies

Research has indicated that exposure to MAMPA, similar to glyphosate, may pose health risks. A prospective cohort study found associations between urinary AMPA levels and elevated liver transaminases among children exposed to agricultural glyphosate applications . This highlights the importance of monitoring MAMPA as a potential biomarker for glyphosate exposure.

Case Study: Childhood Exposure and Health Outcomes

A cohort study involving mother-child pairs assessed the impact of lifetime exposure to glyphosate and AMPA on metabolic health outcomes. The study found that increased urinary AMPA concentrations during childhood were associated with a higher risk of metabolic syndrome in young adults .

| Health Outcome | Exposure Measurement | Findings |

|---|---|---|

| Liver Transaminases | Urinary AMPA levels | 14% increased risk per 2-fold increase in AMPA. |

| Metabolic Syndrome | Longitudinal urine analysis | Significant correlation with childhood exposure to AMPA. |

Mecanismo De Acción

The mechanism of action of methylaminomethylphosphonic acid involves its interaction with various molecular targets. The compound can mimic amino acids and interact with enzymes and receptors in biological systems. It can inhibit specific pathways by binding to active sites of enzymes, thereby affecting metabolic processes. The phosphonic acid group plays a crucial role in these interactions by forming strong hydrogen bonds and ionic interactions with target molecules .

Comparación Con Compuestos Similares

Aminomethylphosphonic acid: Lacks the methyl group on the nitrogen atom.

Glyphosate: A widely used herbicide with a similar phosphonic acid group.

Nitrilotri(methylenephosphonic acid): Contains three phosphonic acid groups attached to a central nitrogen atom.

Uniqueness: Methylaminomethylphosphonic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to mimic amino acids while possessing a phosphonic acid group makes it valuable in various applications, particularly in medicinal chemistry and industrial processes .

Actividad Biológica

Methylaminomethylphosphonic acid (MAMP) is a compound that has garnered attention due to its biological activity, particularly as a metabolite of glyphosate, a widely used herbicide. Understanding the biological effects of MAMP is crucial for assessing its safety and potential health impacts. This article reviews the biological activity of MAMP, focusing on its effects on cellular processes, potential toxicity, and implications for human health based on recent research findings.

Overview of MAMP

MAMP is an aminomethylphosphonic acid that belongs to a class of compounds known for their structural similarity to amino acids but with a phosphonic acid group replacing the carboxyl group. This structural modification allows MAMP to interact with various biological systems, potentially inhibiting enzymatic activities and influencing metabolic pathways.

1. Cytotoxicity and Cell Viability

Research has demonstrated that MAMP, particularly in conjunction with glyphosate, can exert cytotoxic effects on various cell types. A study using rat-derived cardiomyoblasts (H9c2) found that exposure to high concentrations of glyphosate and MAMP resulted in significant reductions in cell viability. Specifically, acute exposure to concentrations above 10 mM led to a decrease in cell viability by up to 90% after just two hours .

Table 1: Effects of Glyphosate and MAMP on Cell Viability

| Concentration (mM) | Glyphosate Viability (%) | MAMP Viability (%) |

|---|---|---|

| 0 | 100 | 100 |

| 10 | 70 | 80 |

| 20 | 10 | 30 |

2. Oxidative Stress Induction

MAMP exposure has been associated with increased oxidative stress markers. In studies involving animal models, glyphosate and its metabolites, including MAMP, were shown to elevate levels of reactive oxygen species (ROS), leading to oxidative damage in tissues such as the liver and brain . This oxidative stress is implicated in various pathophysiological conditions, including metabolic syndrome and liver disorders.

Figure 1: ROS Production in H9c2 Cells After Treatment

ROS Production (Note: Replace with actual data visualization)

Case Study 1: Childhood Exposure and Health Outcomes

A prospective cohort study investigated the long-term health effects of childhood exposure to glyphosate and MAMP. The findings indicated that elevated urinary levels of AMPA at age five were significantly associated with increased risks of elevated liver transaminases and metabolic syndrome later in life . Specifically, a two-fold increase in urinary AMPA correlated with a 55% increased risk of developing metabolic syndrome by age eighteen.

Case Study 2: Animal Model Studies

In animal studies, rats exposed to glyphosate showed significant alterations in liver function markers, suggesting hepatotoxicity linked to MAMP exposure. Histopathological examinations revealed mild cytotoxic effects without overt lesions but indicated potential long-term risks associated with chronic exposure .

Implications for Human Health

The implications of MAMP's biological activity are profound given its prevalence as a contaminant in agricultural products and environmental samples. Chronic exposure to low levels of MAMP may contribute to the development of metabolic disorders and liver dysfunction, particularly among populations with high agricultural exposure.

Propiedades

IUPAC Name |

methylaminomethylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H8NO3P/c1-3-2-7(4,5)6/h3H,2H2,1H3,(H2,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSMRCPIZVMDSHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H8NO3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90865766 | |

| Record name | [(Methylamino)methyl]phosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90865766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35404-71-8 | |

| Record name | Methylaminomethylphosphonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035404718 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 35404-71-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244826 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methylaminomethylphosphonic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UUS34YQ2S5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is Methylaminomethylphosphonic acid synthesized?

A2: Several methods exist for synthesizing this compound. One approach involves reacting diisopropylphosphite with trimethylhexahydro-s-triazine, followed by hydrolysis []. Another method utilizes the reaction between methylamine and chloromethylphosphonic acid in aqueous solution at elevated temperatures (150°C) []. Lastly, it can be produced by debenzylating N-methyl-N-benzylaminomethylphosphonic acid using hydrogen gas and a palladium on carbon (Pd/C) catalyst [].

Q2: Can this compound be produced through the thermal decomposition of other compounds?

A3: Yes, quantum chemical computations suggest that this compound is a product of glyphosate thermal decomposition []. The proposed mechanism involves two initial pathways, one yielding sarcosine and the other generating this compound. Both pathways ultimately lead to the formation of dimethylamine and other potentially toxic decomposition products [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.